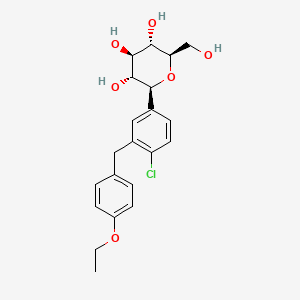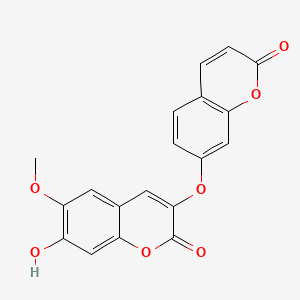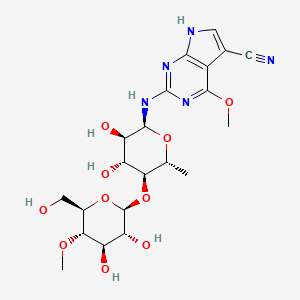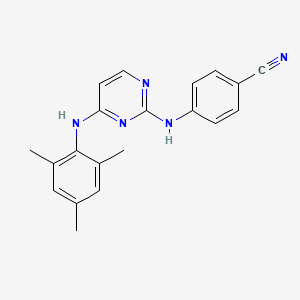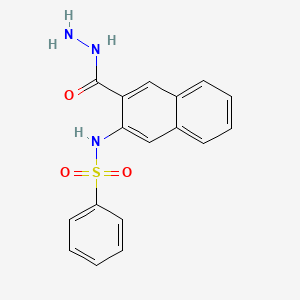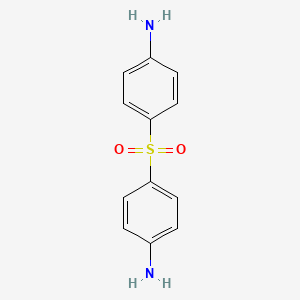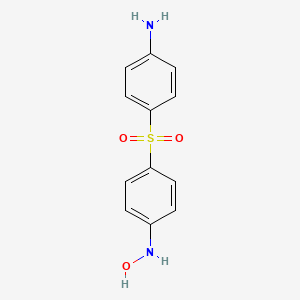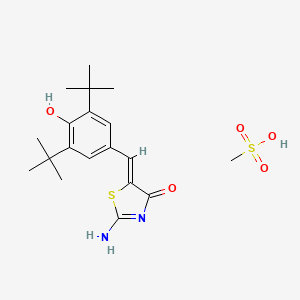
Dcfbc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DCFBC is synthesized by reacting fluorine-18 labeled phenyl bromide with the precursor (S)-2-[3-[®-1-carboxy-2-thiolethyl]urea]-glutaric acid in ammonia-saturated methanol at 60°C for 10 minutes. The product is then purified using C-18 reversed-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated synthesis modules and advanced purification techniques like HPLC ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
DCFBC undergoes various chemical reactions, including:
Substitution Reactions: The fluorine-18 atom in this compound can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction Reactions: This compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of this compound .
Scientific Research Applications
DCFBC has a wide range of scientific research applications, including:
Mechanism of Action
DCFBC exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a type II integral membrane protein expressed on the surface of prostate cancer cells. The binding of this compound to PSMA allows for the visualization of prostate cancer cells using PET imaging. The molecular targets and pathways involved include the PSMA protein and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[18F]DCFPyL: Another fluorine-18 labeled PSMA inhibitor used in PET imaging.
[68Ga]PSMA-11: A gallium-68 labeled PSMA inhibitor used for similar purposes.
Uniqueness of DCFBC
This compound is unique in its high specificity and affinity for PSMA, making it an excellent candidate for PET imaging of prostate cancer. Its ability to provide clear and specific imaging results sets it apart from other similar compounds .
Properties
CAS No. |
564482-79-7 |
|---|---|
Molecular Formula |
C16H19FN2O7S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1 |
InChI Key |
IDTMSHGCAZPVLC-RYUDHWBXSA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Appearance |
Solid powder |
Key on ui other cas no. |
564482-79-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCFBC; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


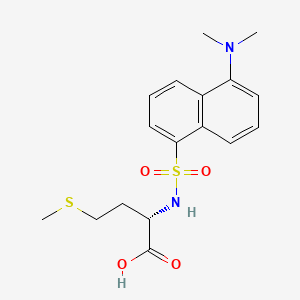
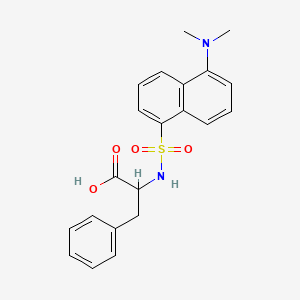
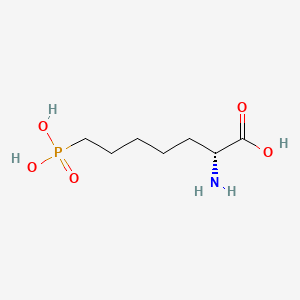
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)
